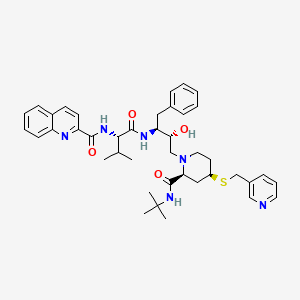

Bila 1906 BS

Beschreibung

Eigenschaften

CAS-Nummer |

154612-31-4 |

|---|---|

Molekularformel |

C41H52N6O4S |

Molekulargewicht |

725 g/mol |

IUPAC-Name |

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethylsulfanyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C41H52N6O4S/c1-27(2)37(45-38(49)33-18-17-30-15-9-10-16-32(30)43-33)40(51)44-34(22-28-12-7-6-8-13-28)36(48)25-47-21-19-31(52-26-29-14-11-20-42-24-29)23-35(47)39(50)46-41(3,4)5/h6-18,20,24,27,31,34-37,48H,19,21-23,25-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 |

InChI-Schlüssel |

IMPWGYVYFQPDFN-SZNOJMITSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

154612-31-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BILA 1906 BS; BILA-1906-BS; BILA1906BS |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Preliminary In-Vitro Evaluation of Compound-X: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of novel therapeutic candidates, using the hypothetical Compound-X as a case study. We delve into the critical preliminary assays required to establish a foundational understanding of a compound's biological activity, focusing on cytotoxicity, mechanism of action, and initial target engagement. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices. By integrating established methodologies with expert insights, this guide aims to equip research teams with the necessary tools to conduct robust and reproducible in-vitro studies, thereby accelerating the early stages of the drug discovery pipeline.

Introduction: The Imperative for Rigorous Early-Stage In-Vitro Analysis

The journey of a novel therapeutic agent from concept to clinic is fraught with challenges, with a significant number of candidates failing in later stages of development. A primary contributor to this high attrition rate is an incomplete understanding of a compound's fundamental biological properties. Preliminary in-vitro studies serve as the bedrock of any successful drug discovery program, offering a cost-effective and ethically sound approach to rapidly screen and characterize a multitude of compounds.[1] These initial assessments provide critical data on a compound's potential efficacy and toxicity, enabling an informed decision-making process for advancing the most promising candidates.[1][2]

This guide will systematically walk through a series of essential in-vitro assays, contextualized for the evaluation of "Compound-X," a novel small molecule with purported anti-proliferative activity. The experimental workflow is designed to be logical and iterative, with the results of each assay informing the design of subsequent experiments.

Foundational Analysis: Assessing Cytotoxicity and Cell Viability

A crucial first step in characterizing any new compound is to determine its effect on cell viability and to establish a therapeutic window.[3][4] Cytotoxicity assays are fundamental for understanding the dose-dependent effects of a compound on cellular health.[3][5]

Rationale for Assay Selection: A Two-Pronged Approach

To obtain a comprehensive understanding of Compound-X's cytotoxic potential, we employ two distinct yet complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6][7] This dual-assay strategy provides a more robust assessment than a single method alone, as it can help distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

-

LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.

Experimental Workflow: Cytotoxicity Profiling

The following diagram illustrates the general workflow for assessing the cytotoxicity of Compound-X.

Caption: General workflow for in-vitro cytotoxicity assessment of Compound-X.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of Compound-X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data: Cytotoxicity of Compound-X

The following table summarizes the hypothetical IC50 values for Compound-X against two different cancer cell lines and a non-cancerous cell line.

| Cell Line | Type | Incubation Time (hours) | Compound-X IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 5.2 | 0.8 |

| A549 | Lung Cancer | 48 | 8.9 | 1.2 |

| HEK293 | Normal Kidney | 48 | > 50 | 2.5 |

Interpretation: The data suggests that Compound-X exhibits selective cytotoxicity against the tested cancer cell lines compared to the non-cancerous cell line, a desirable characteristic for a potential anti-cancer agent.

Elucidating the Mechanism of Action: Initial Investigations

Once the cytotoxic potential of Compound-X is established, the next logical step is to investigate its mechanism of action (MoA).[10] Early MoA studies can provide valuable insights into the molecular pathways affected by the compound and guide further development.[2]

Hypothesis-Driven Approach: Targeting Kinase Signaling

Based on the chemical structure of Compound-X (a hypothetical purine analog), a plausible hypothesis is that it may function as a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. Therefore, a targeted enzyme inhibition assay is a rational starting point for MoA studies.[11][12]

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory effect of Compound-X on a specific kinase.

Caption: Workflow for an in-vitro kinase inhibition assay.

Detailed Protocol: In-Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a general guideline and may need to be optimized for the specific kinase of interest.

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and a serial dilution of Compound-X in the appropriate kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and Compound-X dilutions.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add a luminescent detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Hypothetical Data: Kinase Inhibition Profile of Compound-X

The following table shows the hypothetical IC50 values of Compound-X against a panel of kinases.

| Kinase Target | IC50 (nM) |

| Kinase A | 25 |

| Kinase B | 150 |

| Kinase C | > 10,000 |

| Kinase D | 8,500 |

Interpretation: The data suggests that Compound-X is a potent and selective inhibitor of Kinase A, providing a strong lead for its mechanism of action.

Initial Target Validation in a Cellular Context

While biochemical assays are crucial for identifying direct molecular targets, it is essential to validate these findings within a cellular environment.[13] Target validation assays aim to confirm that the engagement of the hypothesized target by the compound leads to the observed cellular phenotype (e.g., cytotoxicity).[14][15]

Rationale: Western Blotting for Phospho-Protein Analysis

To validate that Compound-X inhibits Kinase A in cells, we can use Western blotting to assess the phosphorylation status of a known downstream substrate of Kinase A. A reduction in the phosphorylation of this substrate upon treatment with Compound-X would provide strong evidence for on-target activity.

Experimental Workflow: Target Validation by Western Blot

The following diagram illustrates the workflow for validating the inhibition of a signaling pathway in cells.

Caption: Workflow for target validation using Western blot analysis.

Detailed Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Treat cells with increasing concentrations of Compound-X for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase A substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative change in phosphorylation.

Conclusion and Future Directions

The preliminary in-vitro studies outlined in this guide provide a robust and efficient framework for the initial characterization of a novel compound. The hypothetical data for Compound-X demonstrates a promising profile: selective cytotoxicity towards cancer cells, potent and specific inhibition of a relevant kinase target, and on-target activity in a cellular context.

These foundational findings are critical for building a strong data package to support the progression of Compound-X into more advanced preclinical studies. Future work should focus on expanding the panel of cell lines, further elucidating the downstream signaling effects, and initiating in-vivo efficacy and toxicity studies. By adhering to a rigorous and scientifically sound in-vitro screening cascade, researchers can significantly increase the probability of success in the long and arduous process of drug development.

References

-

Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]

-

Sartorius. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Retrieved from [Link]

-

The Consensus Help Center. (n.d.). In Vitro Study. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro target validation process. Retrieved from [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

-

ResearchGate. (2025, August 7). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Retrieved from [Link]

-

YouTube. (2021, July 9). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

-

Pires, M., et al. (2015). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 20(12), 22431-22446. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

-

YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

-

National Institutes of Health. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

-

Michael Ernst. (2024, July 1). How to write a technical paper or a research paper. Retrieved from [Link]

-

Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]

-

WWARN. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow. a Experimental design. In a drug-gene interaction screen.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). Retrieved from [Link]

-

University of Sussex. (n.d.). Guide to Technical Report Writing. Retrieved from [Link]

-

MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

-

PubMed Central. (2025, July 17). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of in vitro fertilization data with multiple outcomes using discrete time-to-event analysis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Statistical considerations for in vitro research: I — Birth of an idea to collecting data. Retrieved from [Link]

-

JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

-

Tango.ai. (2023, May 16). How To Write Technical Documentation in 7 Quick Steps. Retrieved from [Link]

-

bioRxiv. (2026, January 27). AstraKit: Customizable, reproducible workflows for biomedical research and precision medicine. Retrieved from [Link]

-

ResearchGate. (2016, March 30). (PDF) A Guide for Writing a Technical Research Paper. Retrieved from [Link]

-

PubMed Central. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

From Concept to Clinic. (n.d.). Target Validation. Retrieved from [Link]

-

Federal Railroad Administration. (n.d.). Guidelines for Writing Technical Reports. Retrieved from [Link]

-

Paperless Lab Academy. (2021, June 2). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

-

Unilever. (n.d.). A WORKFLOW FOR TRUE DOSE CONSIDERATIONS OF IN VITRO TEST SYSTEMS WHICH ARE USED AS PART OF NEXT GENERATION RISK ASSESSMENT. Retrieved from [Link]

-

In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]

-

MDPI. (2026, February). Novel Metabolites of Xylaria thienhirunae SWUF17-44.1 with Biological Activities and Molecular Docking Analysis. Retrieved from [Link]

-

Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. Retrieved from [Link]

Sources

- 1. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 10. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 11. blog.biobide.com [blog.biobide.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Target Validation | From Concept to Clinic [conceptlifesciences.com]

Initial Safety and Toxicity Profile of Compound-X: A Technical Framework for Early-Stage De-Risking

Executive Summary: The Attrition Problem

In modern drug discovery, "Compound-X" represents more than a molecule; it represents a significant investment of capital and intellectual property.[1] However, 90% of clinical candidates fail, with safety signals being a primary driver of attrition.[1]

This guide details the Initial Safety and Toxicity Profile for Compound-X.[1] Unlike late-stage GLP (Good Laboratory Practice) toxicology, this early-stage profiling is designed to be a "fail-fast, fail-cheap" filter.[1] The objective is to identify liabilities in cytotoxicity, genotoxicity, metabolic stability, and safety pharmacology (specifically hERG inhibition) before committing to expensive IND-enabling studies.[1]

Phase 1: In Silico & Physicochemical Foundation

Before biological exposure, Compound-X must pass physicochemical gates.[1] Poor solubility or permeability often manifests as "pseudo-toxicity" in cell-based assays due to precipitation or non-specific binding.

Physicochemical Triage[1]

-

Solubility: Kinetic solubility in PBS (pH 7.4) and SGF (Simulated Gastric Fluid).[1] Target: >50 µM.

-

Lipophilicity: LogD determination. High LogD (>3.5) correlates with increased promiscuity and off-target toxicity.[1]

-

In Silico Toxicology: QSAR modeling (e.g., DEREK, Leadscope) to predict structural alerts for mutagenicity or phospholipidosis.[1]

Phase 2: In Vitro Metabolic & Cytotoxicity Screen

This phase evaluates how Compound-X interacts with cellular machinery and metabolic enzymes.[1]

Metabolic Stability & CYP Inhibition (FDA Guidance)

We must determine if Compound-X is a perpetrator of Drug-Drug Interactions (DDIs) early on.[1]

-

Protocol: Incubation with pooled human liver microsomes (HLM) and NADPH.[1]

-

Endpoint: Intrinsic clearance (

) and -

CYP Inhibition: Fluorescence-based assay for CYP3A4, CYP2D6, and CYP2C9.[1]

-

Reference:[2]

-

High-Content Cytotoxicity Screening (HCS)

Standard MTT assays are insufficient. We utilize HCS to detect sub-lethal organelle toxicity.

-

Cell Line: HepG2 (Liver) and H9c2 (Cardiomyocyte).[1]

-

Multiplexed Stains:

-

Hoechst 33342: Nuclear morphology (Apoptosis).

-

TMRM: Mitochondrial Membrane Potential (

). -

Fluo-4 AM: Intracellular Calcium flux.

-

Data Interpretation Table: Cytotoxicity Thresholds

| Parameter | "Clean" Profile (Green) | Warning Signal (Yellow) | "Toxic" Profile (Red) |

| Cell Viability ( | > 50 µM | 10 – 50 µM | < 10 µM |

| Mitochondrial Health | No shift in TMRM signal | < 20% reduction at | > 50% depolarization |

| CYP Inhibition ( | > 10 µM | 1 – 10 µM | < 1 µM (High DDI Risk) |

Phase 3: Genotoxicity (The Gatekeeper)

Genotoxicity is a regulatory "hard stop." We utilize the Ames Test (OECD 471) to detect mutagenic potential.[3][4]

Protocol: Bacterial Reverse Mutation Assay (Ames)

-

Principle: Uses Salmonella typhimurium strains (TA98, TA100, TA1535, TA97a) and E. coli (WP2 uvrA) auxotrophic for histidine/tryptophan.[1] Mutagens cause a reversion to prototrophy, allowing growth on deficient media.[1]

-

Metabolic Activation: Performed +/- S9 fraction (rat liver extract) to detect pro-mutagens requiring metabolic activation.

-

Dosing: 5 concentrations (up to 5000 µ g/plate ).

-

Success Criteria: < 2-fold increase in revertant colonies compared to vehicle control.

-

Reference:[4]

Phase 4: Safety Pharmacology (Cardiotoxicity)

The most common cause of non-clinical withdrawal is hERG channel inhibition, leading to QT prolongation and Torsades de Pointes (TdP).[1]

Automated Patch-Clamp (hERG Assay)

-

System: QPatch or Patchliner (Automated Electrophysiology).

-

Protocol:

-

CHO cells stably expressing

(hERG). -

Apply voltage step protocol (depolarization to +20mV, repolarization to -50mV).

-

Perfusion of Compound-X at 4 concentrations.

-

-

Causality: Blockade of the rapid delayed rectifier potassium current (

) delays repolarization. -

Reference:

Visualizing the Hazard: hERG Blockade Mechanism

Figure 1: Mechanistic pathway from Compound-X binding to potential lethal arrhythmia (Torsades de Pointes).

Phase 5: In Vivo Dose Range Finding (DRF)

If Compound-X passes in vitro gates, we proceed to the Maximum Tolerated Dose (MTD) study in rodents (usually C57BL/6 mice or Sprague-Dawley rats).

Study Design (Non-GLP)

-

Objective: Define the clinical signs of toxicity and set doses for definitive GLP studies.

-

Design: Escalating Dose (3-5 days).

-

Group A: Vehicle Control.[1]

-

Group B: Low Dose (predicted pharmacologically active dose).

-

Group C: Mid Dose (5x).

-

Group D: High Dose (10x or limit dose).

-

-

Endpoints: Body weight loss (>20% is humane endpoint), clinical observations (piloerection, lethargy), and gross necropsy.[1]

-

Reference:

The "Go/No-Go" Decision Matrix

The following workflow summarizes the logic used to promote Compound-X to Lead Candidate status.

Figure 2: The sequential screening funnel. Failure at any stage triggers a "Stop" or "Redesign" loop.[1]

References

-

ICH M3(R2) : Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[5][6][7] International Council for Harmonisation.[6][7]

-

[Link]

-

-

ICH S7B : The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation.[6][7]

-

[Link]

-

-

OECD 471 : Guideline for Testing of Chemicals: Bacterial Reverse Mutation Test.[4] OECD iLibrary.

-

[Link]

-

-

FDA (2020) : In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[1][2][8][9] U.S. Food and Drug Administration.[1][2][6][8][9][10]

-

[Link]

-

Sources

- 1. fda.gov [fda.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. vivotecnia.com [vivotecnia.com]

- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 5. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]

- 6. fda.gov [fda.gov]

- 7. database.ich.org [database.ich.org]

- 8. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 9. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]

- 10. fda.gov [fda.gov]

Methodological & Application

Application Note: Using Compound-X in Cell Culture Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound-X is a potent and selective small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. mTOR integrates signals from various upstream pathways, including growth factors and nutrient availability, to control key cellular processes.[1] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different sets of downstream effectors.[2] By inhibiting mTOR, Compound-X provides a powerful tool for researchers to investigate the roles of this critical signaling pathway in both normal physiology and disease, particularly in areas such as cancer biology and metabolic disorders. This document provides a detailed guide for the preparation and application of Compound-X in a variety of common cell culture-based assays.

Mechanism of Action

The mTOR signaling pathway is a critical regulator of cellular processes. When activated by stimuli such as growth factors, mTORC1 phosphorylates downstream targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1) to promote protein synthesis and cell growth.[3][4] Conversely, mTORC1 negatively regulates autophagy, a cellular process for degrading and recycling cellular components.[3] Compound-X exerts its biological effects by directly inhibiting the kinase activity of mTOR, which in turn blocks the phosphorylation of its downstream targets. This leads to a reduction in protein synthesis and cell cycle progression, and an induction of autophagy.[5][6]

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Compound-X.

Preparation and Storage of Compound-X Stock Solution

Proper preparation and storage of Compound-X are critical for maintaining its activity and ensuring reproducible experimental results.

1. Reconstitution of Lyophilized Powder

-

Rationale: Compound-X is supplied as a lyophilized powder to ensure stability during transport and storage. It is highly soluble in dimethyl sulfoxide (DMSO), which is the recommended solvent for creating a high-concentration stock solution.

-

Protocol:

-

Briefly centrifuge the vial of lyophilized Compound-X to ensure the powder is at the bottom.

-

Following the product datasheet, add the specified volume of sterile, anhydrous DMSO to the vial to create a stock solution of a specific molarity (e.g., 10 mM).

-

Vortex the vial for 1-2 minutes until the powder is completely dissolved.[7]

-

2. Storage and Handling

-

Rationale: High-concentration stock solutions in DMSO can be stored for extended periods at low temperatures. Aliquoting the stock solution prevents multiple freeze-thaw cycles, which can degrade the compound.

-

Protocol:

-

Divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

When ready to use, thaw an aliquot at room temperature.

-

Important: Before preparing working solutions, it is crucial to ensure that any precipitated compound has completely redissolved.[8]

-

3. Preparation of Working Solutions

-

Rationale: For cell culture experiments, the DMSO stock solution must be diluted in cell culture medium to the final desired concentration. It is critical to keep the final DMSO concentration low (typically below 0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[9][10]

-

Protocol:

-

Perform serial dilutions of the DMSO stock solution in sterile, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.

-

Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Compound-X used.

-

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO | High solubility and stability. |

| Stock Concentration | 1-10 mM | Allows for small volumes to be used, minimizing final DMSO concentration. |

| Storage | -20°C or -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles. |

| Final DMSO % in Media | ≤ 0.1% - 0.5% | Minimizes solvent cytotoxicity to cells.[10] |

Experimental Protocols

The following are detailed protocols for common cell-based assays to assess the effects of Compound-X.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Principle: Dehydrogenase enzymes in viable cells convert MTT into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

-

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cell viability assay.

-

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of Compound-X and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

B. Target Engagement and Pathway Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample and is essential for confirming that Compound-X is engaging its target and modulating the mTOR pathway.[13]

-

Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies. Key proteins to probe for mTOR pathway analysis include phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-BP1, and total 4E-BP1.

-

Detailed Protocol:

-

Cell Lysis:

-

Plate and treat cells with Compound-X for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

-

Sonicate briefly to shear DNA and reduce viscosity, then centrifuge to pellet cell debris.[14]

-

-

Protein Quantification:

-

Sample Preparation & Electrophoresis:

-

Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-phospho-S6K) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate (ECL) and detect the signal using an imaging system.

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of mTOR targets (p-S6K, p-4E-BP1) should be observed in cells treated with Compound-X compared to the vehicle control.

-

-

C. Cell Proliferation Assay (BrdU Incorporation)

This assay directly measures DNA synthesis and is a more specific indicator of cell proliferation than metabolic assays like MTT.[18][19]

-

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA of proliferating cells.[20][21] This incorporated BrdU is then detected using a specific anti-BrdU antibody in an ELISA-based format.[22][23]

-

Detailed Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with Compound-X as described for the MTT assay.

-

BrdU Labeling: During the final 2-24 hours of the treatment period, add BrdU labeling solution to each well.[23]

-

Fixation and Denaturation: Remove the culture medium, and add a fixing/denaturing solution to the cells to fix them and denature the DNA, which is necessary to expose the incorporated BrdU.[22]

-

Detection:

-

Wash the wells and add an anti-BrdU detector antibody.

-

After incubation and washing, add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Measurement: Add a TMB substrate, which will be converted by HRP to produce a colored product. Stop the reaction and measure the absorbance. The intensity of the color is proportional to the amount of BrdU incorporated.

-

Analysis: Compare the absorbance values of treated samples to the vehicle control to determine the effect of Compound-X on cell proliferation.

-

D. Autophagy Induction Assay (LC3-II Western Blot)

Inhibition of mTOR is a potent inducer of autophagy.[4] Monitoring the conversion of LC3-I to LC3-II is a standard method to detect autophagy.[24]

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to autophagosome membranes.[24] This lipidation event can be detected by a mobility shift on an SDS-PAGE gel, with LC3-II migrating faster than LC3-I.[25] An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

Autophagic Flux: To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux experiment is recommended. This involves treating cells with Compound-X in the presence and absence of a lysosomal inhibitor like chloroquine. A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.

-

Detailed Protocol:

-

Cell Treatment: Treat cells with Compound-X for various time points. For autophagic flux, include conditions where cells are co-treated with a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the final few hours of the experiment.

-

Western Blotting: Perform cell lysis, protein quantification, and western blotting as described in Protocol B.

-

Antibody Probing: Use a primary antibody that detects both LC3-I and LC3-II.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the amount of LC3-II or the ratio of LC3-II to LC3-I (or a housekeeping protein like β-actin) indicates an increase in autophagosome formation.

-

References

-

GeeksforGeeks. (2022). mTOR Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of the mTOR signalling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic illustration of the mTOR-signaling pathway. Retrieved from [Link]

-

YouTube. (2020). mTOR Pathway and its Regulation. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). mTOR Inhibitors at a Glance. Retrieved from [Link]

-

Bio-Techne. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Retrieved from [Link]

-

Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

-

Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Retrieved from [Link]

-

YouTube. (2013). Western Blotting Protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Autophagy: assays and artifacts. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

-

Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]

-

G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

-

PubMed. (n.d.). mTOR Inhibition Role in Cellular Mechanisms. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell culture and cell analysis. Retrieved from [Link]

-

LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

-

YouTube. (2024). Western Blotting. Retrieved from [Link]

Sources

- 1. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. emulatebio.com [emulatebio.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. lifetein.com [lifetein.com]

- 11. clyte.tech [clyte.tech]

- 12. atcc.org [atcc.org]

- 13. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]

- 14. CST | Cell Signaling Technology [cellsignal.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. BrdU Cell Proliferation ELISA Kit (ab126556) | Abcam [abcam.com]

- 24. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Note: Pharmacodynamic Profiling of Compound-X via Western Blot Analysis

Executive Summary & Scope

This guide details the validation protocol for Compound-X , a hypothetical novel small-molecule kinase inhibitor designed to modulate intracellular signaling pathways (e.g., MAPK/ERK or PI3K/AKT). While standard Western Blotting is often treated as qualitative, this protocol establishes a semi-quantitative Pharmacodynamic (PD) workflow to determine:

-

Target Engagement: Does Compound-X physically inhibit the phosphorylation of its downstream substrate?

-

Potency (IC50): What is the effective concentration for 50% inhibition of signaling?

-

Mechanism of Action: Does the compound affect total protein levels (degradation) or only phosphorylation status (enzymatic inhibition)?

Target Audience: Drug discovery scientists, translational researchers, and assay development specialists.

Experimental Design Strategy

Before touching a pipette, the experiment must be designed to yield statistically robust data. A "single shot" blot is insufficient for drug validation.

The "Three-Pillar" Validation Model

To rigorously validate Compound-X, three distinct experimental arms are required:

| Experiment Type | Objective | Critical Parameters |

| Dose-Response | Determine biochemical IC50. | Log-scale dosing (e.g., 0, 10, 100, 1000 nM). |

| Time-Course | Establish "On-Target" residence time. | Harvest at 0.5h, 1h, 6h, 24h post-treatment. |

| Rescue/Stimulation | Prove pathway specificity. | Pre-treat with Compound-X, then stimulate (e.g., with EGF) to see if activation is blocked. |

Visualization of Mechanism (Graphviz)

The following diagram illustrates the expected mechanism of action for Compound-X (a MEK inhibitor in this example) and the downstream readout (ERK Phosphorylation) required for the blot.

Figure 1: Mechanism of Action. Compound-X inhibits MEK, preventing the conversion of Total ERK to Phospho-ERK. The Western Blot must detect the ratio of p-ERK to Total ERK.

Sample Preparation: The Critical "Phospho-Preservation" Step[1]

The most common failure mode in analyzing Compound-X is phosphatase activity . Upon cell lysis, endogenous phosphatases can strip phosphate groups in milliseconds, creating a false negative (appearing as if the drug worked perfectly when it was actually sample degradation).

Lysis Buffer Composition

Do not use standard RIPA without modification. Prepare Modified RIPA fresh:

-

Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

-

Protease Inhibitors: Aprotinin, Leupeptin, PMSF (1 mM).

-

Phosphatase Inhibitors (MANDATORY):

-

Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine phosphatases). Note: Must be activated by boiling/pH cycling before use.

-

Sodium Fluoride (NaF): 10 mM (Inhibits Serine/Threonine phosphatases).

-

Beta-glycerophosphate: 10 mM.

-

Lysis Protocol[2][3]

-

Wash: Rinse cells with ice-cold PBS (containing 1 mM Na3VO4) to remove media.

-

Lyse: Add ice-cold Modified RIPA buffer directly to the plate. Scrape immediately on ice.

-

Shear: Sonicate samples (3 pulses, 10 seconds, 20% amplitude) to shear DNA and reduce viscosity.

-

Clarify: Centrifuge at 14,000 x g for 15 mins at 4°C.

-

Denature: Mix supernatant with 4X Laemmli Buffer. BOIL immediately at 95°C for 5 minutes.

-

Why? Boiling permanently denatures any remaining phosphatases that the chemical inhibitors missed.

-

Western Blot Protocol: High-Sensitivity Detection[4]

Electrophoresis & Transfer

-

Gel: Use 4-12% Bis-Tris gradient gels for optimal separation of kinase targets (typically 40–120 kDa).

-

Loading: Load equal protein mass (20–30 µg) per lane.

-

Transfer: Use PVDF membranes (0.45 µm). PVDF has higher binding capacity and durability for stripping/reprobing compared to Nitrocellulose.[1]

-

Activation: Pre-wet PVDF in methanol for 1 minute before equilibration in transfer buffer.

-

Blocking: The "Milk vs. BSA" Rule

Crucial Decision Point:

-

For Phospho-Proteins (e.g., p-ERK, p-AKT): Block with 5% BSA (Bovine Serum Albumin) in TBST.

-

For Total Proteins/Loading Controls: 5% Non-fat Dry Milk is acceptable and often cleaner.

Antibody Incubation[5]

-

Primary Antibody: Dilute in 5% BSA/TBST. Incubate Overnight at 4°C with gentle agitation.

-

Note: 1 hour at Room Temp is often insufficient for high-affinity phospho-antibodies.

-

-

Washing: Wash 3 x 10 mins with TBST (Tris-Buffered Saline + 0.1% Tween-20).

-

Tip: Tween-20 is essential to reduce non-specific hydrophobic binding.

-

-

Secondary Antibody: HRP-conjugated species-specific IgG (1:2000 to 1:5000) in 5% Milk/TBST for 1 hour at RT.

Data Analysis & Normalization

To claim Compound-X is effective, you must normalize the data. Do not rely solely on GAPDH or Actin.

The Gold Standard: Total Protein Normalization (TPN)

Modern guidelines (e.g., JBC, Nature protocols) prefer normalizing the phosphorylated signal to the total level of that specific protein , not a housekeeping gene [3][5].

Formula for Target Engagement:

Workflow Diagram

Figure 2: Experimental Workflow. Note the specific requirement for Phosphatase Inhibitors and BSA blocking.

Troubleshooting Guide

Common issues when validating small molecules like Compound-X.

| Symptom | Probable Cause | Corrective Action |

| No Phospho-Signal | Phosphatase activity in lysate. | Add fresh Na3VO4 and NaF; Boil samples immediately after lysis. |

| High Background | Blocking with Milk (Casein interference).[1][2][3][4][5] | Switch to 5% BSA for blocking and primary antibody dilution [4].[6] |

| "Ghost" Bands | HRP Burnout (Signal too strong). | Reduce secondary antibody concentration; load less protein. |

| Compound-X shows no effect | Drug precipitation or poor cellular entry. | Check Compound-X solubility in media; Ensure DMSO concentration < 0.5% to avoid toxicity masking effects. |

References

-

Bio-Rad Antibodies. "Best Practice for Western Blot Detection of Phosphorylation Events." Bio-Rad Laboratories.[7] Link

-

Cell Signaling Technology. "Western Blot Blocking: Milk or BSA?" CST Tech Tips. Link

-

Li-Cor Biosciences. "The Gold Standard for Western Blot Normalization: Total Protein Staining." Link

-

Abcam. "Western Blot Blocking: Best Practices." Abcam Protocols. Link

-

Oh, K. "Western blot normalization: a faster, more reliable alternative to using housekeeping proteins."[7] BioTechniques, 2018.[7] Link

Sources

- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. inventbiotech.com [inventbiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. biotechniques.com [biotechniques.com]

Technical Application Note: Characterization and Efficacy of Compound-X (NLRP3 Modulator) in Inflammatory Disease Models

Introduction & Mechanism of Action

Compound-X (hypothetical designation for this protocol guide) is a potent, selective inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome . Unlike broad-spectrum anti-inflammatory agents (e.g., corticosteroids), Compound-X targets the oligomerization of the NLRP3 complex, specifically blocking the conversion of pro-Caspase-1 to active Caspase-1.

Why This Target Matters

Dysregulated NLRP3 activation drives the "sterile inflammation" seen in Alzheimer’s disease (AD), Non-Alcoholic Steatohepatitis (NASH), and Gout. The therapeutic goal of Compound-X is to arrest the "Signal 2" activation step without compromising the "Signal 1" (NF-κB) priming necessary for general immune defense.

Mechanism of Action (MoA)

The following diagram illustrates the two-signal hypothesis and the precise intervention point of Compound-X.

Caption: Compound-X binds to the NLRP3 NACHT domain, preventing the ATP-dependent conformational change required for oligomerization (Signal 2), thereby halting Caspase-1 activation.

In Vitro Validation: Bone Marrow-Derived Macrophages (BMDM)

Expert Insight: Do not rely solely on immortalized cell lines (e.g., THP-1) for early validation. Immortalized lines often have constitutively active inflammasomes or defects in the ASC adaptor protein. Primary BMDMs (murine) are the gold standard for NLRP3 potency assays.

Protocol A: NLRP3 Inhibition Assay (Standard)

Objective: Determine IC50 of Compound-X against ATP-induced IL-1β release.

Reagents & Preparation[1][2][3][4]

-

Cell Source: C57BL/6 mice (Femur/Tibia bone marrow).

-

Differentiation Media: DMEM + 10% FBS + 20 ng/mL M-CSF (culture for 6-7 days).

-

Priming Agent: LPS (Lipopolysaccharide), ultra-pure (prevents non-canonical activation).

-

Activator (Signal 2): ATP (5 mM) or Nigericin (10 µM).

-

Compound-X Stock: Dissolve in anhydrous DMSO. (See Table 1).

Workflow Diagram

Caption: Temporal workflow for BMDM inflammasome assay. Compound-X is added post-priming to specifically test inhibition of assembly, not transcription.

Step-by-Step Procedure

-

Priming: Treat differentiated BMDMs with LPS (100 ng/mL) for 3 hours. Crucial: This upregulates NLRP3 and Pro-IL-1β.[5] Without this, the cell has no substrate to process.

-

Drug Treatment: Remove LPS media. Add fresh media containing Compound-X (0.1 nM – 10 µM) for 30 minutes.

-

Activation: Add ATP (5 mM) for 45 minutes OR Nigericin (10 µM) for 30 minutes.

-

Note: Prolonged exposure to Nigericin causes massive pyroptosis (cell death), leaking LDH which complicates data interpretation. Keep exposure short.

-

-

Harvest: Collect supernatant immediately.

-

Readout:

-

ELISA: Mouse IL-1β (Secreted cytokine).

-

Western Blot: Pro-Caspase-1 vs. Cleaved Caspase-1 (p20) in supernatant (requires protein precipitation).

-

Data Presentation: Expected Results

| Treatment Condition | IL-1β (pg/mL) | LDH Release (%) | Interpretation |

| Unstimulated (Media) | < 10 | < 5% | Baseline |

| LPS Only (Priming) | < 20 | < 5% | Signal 1 only (No activation) |

| LPS + ATP (Vehicle) | > 2000 | > 40% | Full Activation (Pyroptosis) |

| LPS + ATP + Compound-X (10 nM) | 1800 | 38% | Low inhibition |

| LPS + ATP + Compound-X (100 nM) | 400 | 10% | Effective Inhibition |

| LPS + ATP + MCC950 (1 µM) | 150 | 8% | Benchmark Control |

In Vivo Application: Disease-Specific Protocols

Model A: Non-Alcoholic Steatohepatitis (NASH)

Context: NLRP3 activation in Kupffer cells and hepatocytes drives liver fibrosis. Model Selection: Use the MCD (Methionine-Choline Deficient) diet or Western Diet + CCl4 .[6] Expert Note: Pure High-Fat Diet (HFD) models often produce steatosis (fat) but mild fibrosis. To test Compound-X efficacy on fibrosis, an inflammatory aggressor (MCD or CCl4) is required.

Protocol:

-

Induction: Feed C57BL/6 mice MCD diet for 4 weeks to establish baseline inflammation.

-

Treatment Phase (Weeks 4-8):

-

Group 1: Vehicle (IP, Daily).

-

Group 2: Compound-X (10 mg/kg, IP, Daily).

-

Group 3: Benchmark (MCC950, 10 mg/kg, IP, Daily).

-

-

Readouts:

-

Serum: ALT/AST (Liver injury markers).

-

Histology: Sirius Red staining (Quantify collagen/fibrosis area).

-

Molecular: RT-qPCR for Col1a1 and Tgfb1 (Fibrosis markers) in liver homogenate.

-

Model B: Neuroinflammation (Alzheimer's Context)

Context: Amyloid-beta (Aβ) aggregates act as Signal 2, activating microglial NLRP3. Model Selection: APP/PS1 Transgenic mice (chronic) or Intra-hippocampal Aβ injection (acute).

Acute Protocol (Rapid Screening):

-

Stereotaxic Injection: Inject oligomeric Aβ (1-42) into the hippocampus of WT mice.

-

Dosing: Administer Compound-X (Oral Gavage or IP) 1 hour prior to surgery and daily for 3 days.

-

Readout (Day 3):

-

Harvest brains.

-

Stain for Iba1 (Microglia) and ASC specks (Inflammasome aggregates).

-

Success Metric: Reduction in Iba1+ cell volume and reduced IL-1β in brain homogenate.

-

Critical Troubleshooting & QC

Solubility & Handling (Self-Validating System)

Many NLRP3 inhibitors are sulfonylureas (like MCC950) and are hydrolytically unstable in aqueous solution over time.

| Parameter | Specification | Warning/Action |

| Solvent | 100% DMSO | Store stocks at -80°C. Avoid freeze-thaw > 3 times. |

| Aqueous Stability | < 24 Hours | Do not formulate in PBS days in advance. Prepare fresh daily. |

| Plasticware | Polypropylene | Some hydrophobic compounds bind to polystyrene. Use low-binding tubes. |

Specificity Check

To prove Compound-X is specifically targeting NLRP3 and not downstream Caspase-1 or upstream Signal 1:

-

Test against AIM2 Inflammasome: Stimulate with Poly(dA:dT). If Compound-X inhibits this, it is not NLRP3 selective (it might be a Caspase-1 inhibitor).

-

Test against NLRC4 Inflammasome: Stimulate with Flagellin.

-

Result: Compound-X should inhibit LPS+ATP (NLRP3) but fail to inhibit Poly(dA:dT) (AIM2) or Flagellin (NLRC4).

References

-

Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[7] Nature Medicine.[7] (Establishes MCC950 as the benchmark inhibitor and MoA). Link

-

Mangan, M. S. J., et al. (2018). "Targeting the NLRP3 inflammasome in inflammatory diseases." Nature Reviews Drug Discovery. (Review of disease models and pathway logic). Link

-

Mridha, A. R., et al. (2017). "NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice." Journal of Hepatology. (Protocol for NASH/Liver fibrosis models). Link

-

Heneka, M. T., et al. (2013). "NLRP3 is activated in Alzheimer’s disease and contributes to pathology in APP/PS1 mice." Nature.[8] (Protocol for neuroinflammation and amyloid-beta stimulation). Link

-

Swanson, K. V., et al. (2019). "The NLRP3 inflammasome: molecular activation and regulation to therapeutics." Nature Reviews Immunology. (Detailed signaling pathway reference). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cordycepin attenuates NLRP3/Caspase-1/GSDMD-mediated LPS-induced macrophage pyroptosis [frontiersin.org]

- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Specific NLRP3 Antagonist IFM-514 Decreases Fibrosis and Inflammation in Experimental Murine Non-Alcoholic Steatohepatitis [frontiersin.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Dose Optimization and Formulation Protocols for Novel Small Molecules (Compound-X)

Executive Summary & Core Directive

In preclinical drug development, the failure to establish a rational dose-response relationship is a primary cause of study attrition. "Compound-X" represents a generic novel small molecule. This guide provides a self-validating workflow to transition Compound-X from a powder in a vial to a biologically active agent in an in-vivo system.

The Scientific Challenge: Arbitrary dosing (e.g., "let's try 10 mg/kg") is scientifically irresponsible. You must establish the Therapeutic Index (TI) by defining two boundaries:

-

The Ceiling: The Maximum Tolerated Dose (MTD).

-

The Floor: The Minimum Effective Dose (MED), driven by Pharmacokinetics (PK).

Phase I: The Formulation Matrix

Before a needle touches an animal, Compound-X must be solubilized. Poor formulation leads to precipitation in the gut or bloodstream, resulting in erratic exposure and false negatives.

Vehicle Selection Decision Tree

Do not default to 100% DMSO. It causes hemolysis, tissue necrosis, and metabolic interference. Follow this logic to select the most physiological vehicle possible.

Figure 1: Step-wise vehicle selection strategy to ensure bioavailability while minimizing vehicle toxicity.

Formulation Limits & Administration Volumes

Adhering to volume limits is critical to prevent physiological stress (e.g., reflux, aspiration, or hemodynamic overload) [1].

Table 1: Recommended Administration Guidelines (Mouse - 25g)

| Route | Max Volume (Bolus) | Preferred Vehicle Constraints | Comments |

| Oral (PO) | 10 mL/kg (0.25 mL) | Aqueous preferred. DMSO < 5%. | High volumes alter gastric emptying. |

| Intravenous (IV) | 5 mL/kg (0.125 mL) | Isotonic essential. DMSO < 1-2%. | Slow injection required.[1] No suspensions. |

| Subcutaneous (SC) | 10 mL/kg (0.25 mL) | pH 4.5–8.0. | Avoid irritants to prevent granulomas. |

| Intraperitoneal (IP) | 10 mL/kg (0.25 mL) | Avoid oil-based vehicles if possible. | First-pass metabolism applies (liver portal vein). |

Critical Note: For IV administration, precipitation upon contact with blood is a lethal risk. Always test your formulation by dropping 10 µL into 1 mL of plasma in vitro before injecting an animal.

Phase II: Defining the Safety Ceiling (MTD)

You cannot assess efficacy if the animal is dying from off-target toxicity. The Maximum Tolerated Dose (MTD) must be established using the OECD 425 Up-and-Down Procedure . This method statistically minimizes animal usage compared to traditional LD50 studies [2].[2]

Protocol: Modified Up-and-Down Procedure

Objective: Identify the highest dose that does not cause unacceptable toxicity (death or >10% weight loss).

-

Starting Dose: Estimate based on similar compounds (e.g., 175 mg/kg). If unknown, start low.

-

Animal 1: Administer dose. Observe for 48 hours.

-

Outcome A (Survival): Increase dose by factor of 3.2 (0.5 log unit) for Animal 2.

-

Outcome B (Death/Toxicity): Decrease dose by factor of 3.2 for Animal 2.

-

-

Stopping Rule: Stop when 3 consecutive animals survive at the upper limit (Limit Test) or after 5 reversals (up-down-up-down).

Table 2: Dose Progression Example (Factor 3.2)

| Step | Dose (mg/kg) |

|---|---|

| 1 | 17.5 |

| 2 | 55 |

| 3 | 175 |

| 4 | 550 |

| 5 | 2000 (Limit Dose) |

Phase III: Pharmacokinetics & Exposure

Efficacy is driven by exposure (AUC - Area Under the Curve), not just the physical dose administered.

Protocol: The "Snapshot" PK Study

Before the main efficacy study, perform a satellite PK study to determine Bioavailability (%F).

-

Groups:

-

Group A: IV Bolus (e.g., 1 mg/kg).

-

Group B: Oral Gavage (e.g., 5 mg/kg).

-

-

Sampling: Collect blood at T= 15min, 1h, 4h, 8h, 24h.

-

Calculation:

If %F < 20%, re-evaluate the formulation (Phase I) or chemical structure.

Phase IV: Efficacy Study Design & Allometric Scaling

Once the MTD is known (e.g., 200 mg/kg) and bioavailability is confirmed, design the efficacy study using Logarithmic Dose Spacing .

Dose Selection Logic

Do not use linear spacing (10, 20, 30 mg/kg). Biological systems respond logarithmically.

-

Low Dose: ~10% of MTD (e.g., 20 mg/kg).

-

Mid Dose: ~30% of MTD (e.g., 60 mg/kg).

-

High Dose: ~90% of MTD (e.g., 180 mg/kg).

Allometric Scaling (Mouse to Human)

To translate your findings to human clinical trials, use the FDA-recommended Body Surface Area (BSA) normalization method [3].

Formula:

Simplified Conversion Factors (

-

Example: 100 mg/kg in Mouse

8.1 mg/kg in Human.

Figure 2: The critical path from formulation to human translation.

References

-

LASA (Laboratory Animal Science Association). (2017). Guiding Principles for Administration of Substances. Standardizes volume limits (e.g., 10mL/kg PO) to prevent physiological distress. (Verified via Scribd/LASA archives).

-

OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. The gold standard for determining MTD with minimal animal use.

-

FDA Center for Drug Evaluation and Research. (2005).[3] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Establishes the HED conversion factors (Mouse / 12.3).

Sources

Application Note: A Researcher's Guide to Essential Experimental Controls for Compound-X

Introduction: The Imperative of Rigor in Compound Discovery

The journey of a novel therapeutic, herein referred to as "Compound-X," from initial discovery to preclinical validation is contingent upon the integrity of the scientific evidence. The foundation of this integrity is built upon a framework of meticulously planned and executed experimental controls. Without robust controls, distinguishing a compound's true biological effect from experimental artifact or unintended variables becomes impossible, leading to costly and time-consuming failures in later stages of drug development.[1][2] The National Institutes of Health (NIH) emphasizes that rigor in experimental design is a cornerstone of scientific advancement, ensuring that findings are both robust and reproducible.[3][4]

This guide provides a comprehensive framework for establishing the necessary controls when characterizing Compound-X. For the purpose of providing concrete examples, we will operate under the assumption that Compound-X is a novel, selective small molecule inhibitor of "Kinase-Y," a protein kinase implicated in cancer cell proliferation. This document is designed to be a practical resource, explaining not just what controls to use, but why they are critical for generating unambiguous and trustworthy data.

The Hierarchy of Controls: A Multi-Layered Validation Strategy

Effective experimental design requires more than a simple "treated vs. untreated" comparison. A robust control strategy is a multi-layered system designed to validate the compound, the assay, and the biological system itself. Each layer addresses a different potential source of error or misinterpretation.

Caption: A hierarchical approach to experimental controls ensures a systematic and rigorous validation process.

Level 1: Assay-Level Controls (Validating the Measurement)

Before assessing the activity of Compound-X, you must first confirm that your measurement system is reliable.[2] These controls validate the assay's performance and establish the baseline for interpreting results.

Negative and Positive Controls

These are the most fundamental controls in any experiment.[1][5][6]

-

Negative Control: Establishes the baseline or background signal in the absence of any treatment. In a cell-based assay, this is typically cells treated with media alone. Its purpose is to show what a "no effect" result looks like.[7]

-

Positive Control: A treatment or condition known to produce the expected effect. This confirms that the assay is capable of detecting the outcome you are measuring.[5][6][8] For a cell proliferation assay, a known cytotoxic agent like Staurosporine could serve as a positive control. If the positive control fails, the results of the experiment are invalid, as the assay system itself is not working correctly.[7]

Vehicle Control

Most small molecules, including Compound-X, are insoluble in aqueous media and require an organic solvent, such as dimethyl sulfoxide (DMSO), for solubilization.[9] This solvent, or "vehicle," can have its own biological effects.[10]

-

Purpose: The vehicle control consists of cells treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to deliver Compound-X. This is critical to ensure that any observed cellular effects are due to Compound-X itself and not the vehicle.[7][9]

-

Best Practice: The final concentration of the vehicle should be kept constant across all wells (including Compound-X treated wells) and should be as low as possible, typically ≤0.5%, to minimize solvent-induced artifacts.[11]

Summary of Assay-Level Controls

| Control Type | Purpose | Example (Cell Viability Assay) | Expected Outcome |

| Negative | Establish baseline viability. | Cells + Media only | 100% viability |

| Vehicle | Isolate effect of the solvent. | Cells + Media + 0.1% DMSO | Viability should be near 100%, similar to the negative control.[7] |

| Positive | Confirm assay can detect cell death. | Cells + Media + Staurosporine (1 µM) | Low viability (<10%) |

Level 2: Compound-Specific Controls (Isolating the Pharmacological Effect)

Once the assay is validated, the next step is to ensure the observed activity is a specific pharmacological property of Compound-X and not an artifact.

Dose-Response Curve

A fundamental principle of pharmacology is that the effect of a compound should be dose-dependent.

-

Purpose: Treating cells with a range of concentrations of Compound-X (typically a serial dilution) allows for the determination of key potency metrics like the IC50 (half-maximal inhibitory concentration).[8]

-

Protocol: A standard approach involves a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). This provides a comprehensive view of the compound's activity range.

Structurally Similar Inactive Control (Negative Control Compound)

This is a powerful but often overlooked control.

-

Purpose: To demonstrate that the specific chemical structure of Compound-X is responsible for the biological effect. An ideal negative control compound is a structural analog of Compound-X that has been shown to be inactive against the target (Kinase-Y) in biochemical assays.

-

Interpretation: If the inactive analog shows no effect in the cell-based assay at the same concentrations where Compound-X is active, it provides strong evidence that the activity is not due to non-specific effects like cytotoxicity or assay interference related to the chemical scaffold.

Orthogonal Assays

Relying on a single assay format can be misleading. Different assay technologies have different potential artifacts.

-

Purpose: To confirm the biological effect using a different detection method. For example, if an ATP-based viability assay (like CellTiter-Glo®) shows a decrease in cell viability, this should be confirmed with an orthogonal method, such as a membrane integrity assay (measuring LDH release) or a direct cell counting method.[12]

-

Example: An ATP-based assay might show a drop in signal because Compound-X inhibits luciferase, not because the cells are dead. An orthogonal assay would clarify this.

Level 3: Target-Specific Controls (Confirming the Mechanism of Action)

Observing a cellular phenotype is only the first step. For a targeted drug like Compound-X, it is crucial to demonstrate that the effect is mediated through the intended target, Kinase-Y.[13][14]

Target Engagement & Downstream Signaling

-

Purpose: To show that Compound-X directly interacts with Kinase-Y in cells and inhibits its function.

-

Protocol: Western Blot Analysis:

-

Treat cells with Compound-X (at 1x, 10x, and 100x the IC50 from the viability assay) for a predetermined time (e.g., 2 hours).

-

Include a vehicle control and a positive control (a known Kinase-Y inhibitor, if available).

-

Lyse the cells and perform a Western blot.

-

Probe with an antibody against the phosphorylated form of a known, direct substrate of Kinase-Y (e.g., p-Substrate-Z). This measures the activity of the kinase.

-

Probe with an antibody for the total amount of Substrate-Z and total Kinase-Y to ensure changes are not due to protein degradation.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Expected Outcome: A dose-dependent decrease in the p-Substrate-Z signal in Compound-X treated cells, with no change in total protein levels.

Sources

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Rigor and Reproducibility: NIH Guidance [augusta.edu]

- 4. Enhancing Reproducibility through Rigor and Transparency | Grants & Funding [grants.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Understanding Positive and Negative Controls in Experiments - Oreate AI Blog [oreateai.com]

- 7. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.de]

- 13. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Precision Handling of Compound-X

Protocol ID: AN-CPX-2024-01 | Version: 2.0 Subject: Compound-X Solution Preparation, Storage, and Aqueous Transition Audience: Drug Discovery Researchers, Assay Development Scientists

Introduction: The "Compound-X" Variable

In drug discovery, "Compound-X" represents more than a specific molecule; it is the archetype of the lipophilic, bioactive small molecule. Whether it is a kinase inhibitor, a GPCR ligand, or a nuclear receptor agonist, the integrity of your biological data is inextricably linked to the quality of your chemical probe.

This guide moves beyond basic "weigh-and-stir" instructions. It addresses the thermodynamic and kinetic realities of handling bioactive compounds.[1] Poor solubility, undetected precipitation ("crash-out"), and solvent-induced degradation are silent killers of assay reproducibility. This protocol establishes a Universal Best Practice Framework for handling Compound-X, ensuring that the concentration in your tube matches the concentration in your data.

Phase 1: Physicochemical Forensics

Before uncapping the vial, you must define the physicochemical identity of Compound-X. A common source of error is the mismatch between the weighed mass and the active molarity .

1.1 The Salt Correction Factor

Most bioactive small molecules are supplied as salts (e.g., HCl, Tosylate) to improve stability, but biological potency is calculated based on the Free Base .

-

Rule: Always calculate molarity based on the Free Base MW, but weigh based on the Salt MW.

-

The Formula:

| Parameter | Definition | Critical Note |

| MW (Salt) | Molecular Weight of the powder in the vial. | Includes counter-ions and hydrates. |

| MW (Base) | Molecular Weight of the active moiety. | Used only for final molarity reporting. |

| Purity | Chromatographic purity (e.g., 98% = 0.98). | Never assume 100%. Check the CoA. |

Phase 2: Precision Solubilization (Stock Preparation)

Objective: Create a homogenous, verifying 10 mM stock solution in 100% DMSO.

2.1 Solvent Selection: The DMSO Standard

Dimethyl sulfoxide (DMSO) is the industry standard due to its high dielectric constant and ability to dissolve polar and non-polar compounds. However, it is highly hygroscopic .[2]

-

Risk: DMSO absorbs atmospheric water.[3] At >10% water content, compound solubility drops exponentially, and freezing points shift drastically (pure DMSO freezes at 18.5°C; wet DMSO freezes below 0°C).

-

Mitigation: Use only anhydrous DMSO (<0.1% H2O) from a freshly opened bottle or a septum-sealed container.

2.2 Gravimetric vs. Volumetric Preparation

Pipetting DMSO is error-prone due to its viscosity and surface tension. Gravimetric addition (weighing the solvent) is the gold standard for accuracy.

Protocol:

-

Weigh Compound-X into a tared, amber glass vial (Class A borosilicate).

-

Calculate the required volume of DMSO.

-

Calculate the Mass of DMSO required:

-

Place vial on balance and add DMSO dropwise until the target mass is reached.

-

Dissolution: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath (35-40 kHz) for 5-minute intervals. Warning: Monitor temperature; heat degrades labile compounds.

2.3 Visualizing the Workflow

The following diagram outlines the critical decision nodes in the preparation process.

Caption: Figure 1. Gravimetric stock preparation workflow ensuring salt correction and solubility verification.

Phase 3: The Storage Ecosystem

Objective: Prevent freeze-thaw degradation and hydrolytic cleavage.

Compounds degrade via two primary mechanisms in storage: Oxidation/Hydrolysis and Precipitation (crystal nucleation).

3.1 The Freeze-Thaw Cycle Hazard

Repeated freezing and thawing creates microscopic ice crystals that can physically shear large molecules and, more importantly, cause local concentration spikes (cryoconcentration) that trigger irreversible precipitation.

-

Protocol:

-

Immediately after preparation, divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in low-binding polypropylene tubes.

-

Storage Conditions:

-

Short Term (<1 month): -20°C.[4]

-

Long Term (>1 month): -80°C.

-

-

Desiccation: Store vials inside a sealed container with desiccant packs (e.g., silica gel) to prevent moisture ingress during freezer opening.

-

Phase 4: The Aqueous Transition (Application)

Objective: Dilute Compound-X into assay buffer without causing "Crash-Out."

The most critical failure point in assays is the transition from organic solvent (DMSO) to aqueous buffer. Direct addition of high-concentration stock to buffer often causes rapid precipitation due to the "Oiling Out" effect —where the compound forms invisible colloidal aggregates that are inactive or cause false positives (pan-assay interference).

4.1 Serial Dilution Strategy

Never dilute directly from 10 mM stock to a 10 nM aqueous condition in one step. Use an Intermediate Dilution step.

-

Step 1 (Solvent-to-Solvent): Perform serial dilutions in 100% DMSO to generate a concentration curve (e.g., 1000x the final assay concentration).

-